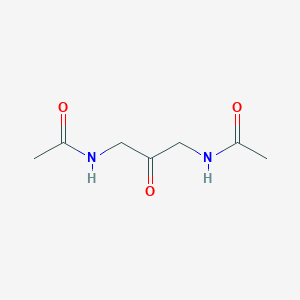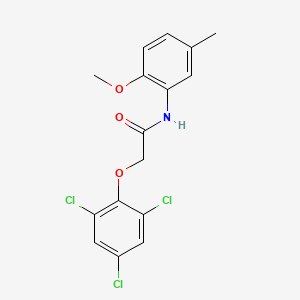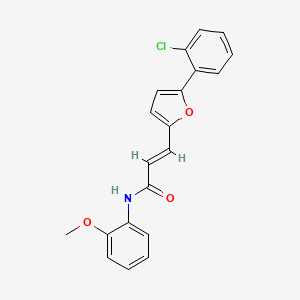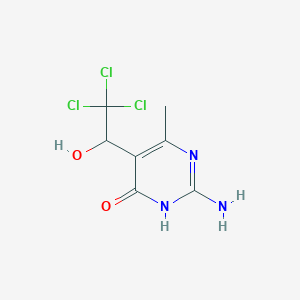
2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate is a chemical compound with the molecular formula C12H18N2O3 and a molecular weight of 238.289 g/mol . This compound is known for its unique structure, which includes a dimethylaminoethyl group and a methoxyphenyl carbamate group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate typically involves the reaction of 2-methoxyphenyl isocyanate with 2-(dimethylamino)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl carbamate group may also contribute to its overall biological effects by interacting with different molecular targets .
Vergleich Mit ähnlichen Verbindungen
2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate can be compared with other similar compounds, such as:
- 2-(dimethylamino)ethyl N-(2-ethylphenyl)carbamate
- 2-(dimethylamino)ethyl N-(2,4-dichlorophenyl)carbamate
- 2-(dimethylamino)ethyl N-(2,3-dichlorophenyl)carbamate
- 2-(dimethylamino)ethyl N-(2,6-dichlorophenyl)carbamate These compounds share similar structural features but differ in their substituents on the phenyl ring, which can lead to variations in their chemical and biological properties .
Eigenschaften
CAS-Nummer |
86817-90-5 |
|---|---|
Molekularformel |
C12H18N2O3 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-14(2)8-9-17-12(15)13-10-6-4-5-7-11(10)16-3/h4-7H,8-9H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
BCRUKIRKEVXOOW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC(=O)NC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide](/img/structure/B11950642.png)


![2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid](/img/structure/B11950668.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11950678.png)








